An In-depth Technical Guide to the Chemical Properties of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate
For Correspondence: [email protected]
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate. As a molecule combining the privileged benzofuran scaffold with a highly reactive sulfonyl chloride moiety, this compound represents a versatile building block for the synthesis of novel sulfonamide and sulfonate ester derivatives with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, predictive data, and detailed experimental protocols based on established chemical principles and analysis of analogous structures. While direct experimental data for this specific compound is limited in public literature, this guide synthesizes available information to provide a robust predictive framework for its handling, characterization, and derivatization.
Introduction: The Strategic Importance of a Bifunctional Scaffold
The benzofuran nucleus is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Its rigid, planar structure and potential for diverse functionalization make it a highly sought-after scaffold in medicinal chemistry. The introduction of a sulfonyl chloride group at the 5-position of the ethyl 3-methyl-1-benzofuran-2-carboxylate core introduces a highly electrophilic center, primed for reaction with a vast range of nucleophiles.[3] This strategic combination yields a bifunctional molecule with significant potential as an intermediate for the construction of complex molecular architectures and compound libraries.
The sulfonyl chloride group is a cornerstone functional group in organic synthesis, primarily for its ability to form stable sulfonamides upon reaction with primary and secondary amines.[4] Sulfonamides are a critical class of pharmacophores present in a multitude of approved drugs, including antibiotics, diuretics, anticonvulsants, and anticancer agents.[4][5] Therefore, Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate serves as a valuable precursor to a wide range of novel benzofuran-based sulfonamides, offering a promising avenue for the development of new therapeutic agents.[5][6]
This guide will delve into the predicted physicochemical properties, a proposed synthetic pathway, the expected reactivity profile, and the potential applications of this intriguing molecule. All discussions are grounded in established principles of organic chemistry and supported by data from closely related compounds.
Physicochemical and Spectroscopic Properties (Predicted)
Structural and Physical Properties
| Property | Predicted Value | Justification / Reference |
| Molecular Formula | C₁₂H₁₁ClO₅S | Based on structural components. |
| Molecular Weight | 302.73 g/mol | Calculated from the molecular formula. |
| CAS Number | 1173083-97-0 | [7] |
| Appearance | White to off-white solid | Typical for similar aromatic sulfonyl chlorides. |
| Melting Point | > 100 °C (decomposes) | Sulfonyl chlorides are generally solids with moderate to high melting points and can be thermally sensitive. |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Acetone); reacts with protic solvents (water, alcohols). | The molecule has both polar and non-polar regions. Reactivity with protic solvents is a key characteristic of sulfonyl chlorides.[8] |
Predicted Spectroscopic Data
The following spectroscopic data is predicted based on the analysis of the functional groups present in the molecule and known spectral data for similar compounds.[9][10][11][12]
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Aromatic Protons (Benzofuran Ring): Three protons on the benzene ring are expected in the aromatic region (δ 7.5-8.5 ppm). The proton at C4 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet. The downfield shift is due to the electron-withdrawing effects of the sulfonyl chloride and carboxylate groups.
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Ethyl Ester Protons: A quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃) are expected for the ethyl group of the ester.
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Methyl Protons (C3): A singlet around δ 2.6 ppm is predicted for the methyl group at the 3-position of the benzofuran ring.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to appear around δ 160-165 ppm.
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Aromatic and Heterocyclic Carbons: A complex set of signals is expected in the range of δ 110-155 ppm for the carbons of the benzofuran ring system. The carbon attached to the sulfonyl chloride group (C5) will be significantly downfield.
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Ethyl Ester Carbons: The CH₂ carbon is predicted around δ 62 ppm, and the CH₃ carbon around δ 14 ppm.
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Methyl Carbon (C3): The C3-methyl carbon should appear around δ 10-15 ppm.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~1720 | C=O stretch (ester) | Strong |
| ~1370 & ~1180 | SO₂ asymmetric and symmetric stretch | Strong, characteristic |
| ~1600, ~1480 | C=C stretch (aromatic) | Medium |
| ~3100-3000 | C-H stretch (aromatic) | Medium-Weak |
| ~2980 | C-H stretch (aliphatic) | Medium-Weak |
| ~570 | S-Cl stretch | Medium |
The presence of strong absorption bands around 1370 cm⁻¹ and 1180 cm⁻¹ is a key diagnostic feature for the sulfonyl chloride group.[9][13]
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 302 (for ³⁵Cl) and 304 (for ³⁷Cl) with an approximate 3:1 ratio is expected. Common fragmentation patterns for benzofuran derivatives involve the loss of small molecules like CO and the ester group.[14][15][16][17] The loss of SO₂Cl or Cl would also be anticipated.
Proposed Synthesis Pathway
A plausible synthetic route to Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate involves a two-step process starting from the readily available Ethyl 3-methyl-1-benzofuran-2-carboxylate.[18][19]
Step 1: Chlorosulfonation of Ethyl 3-methyl-1-benzofuran-2-carboxylate
The key transformation is the electrophilic aromatic substitution of the benzofuran ring with chlorosulfonic acid. The benzofuran ring system is activated towards electrophilic attack. The directing effects of the existing substituents (the ester group and the furan ring) will determine the position of the incoming chlorosulfonyl group. The furan oxygen activates the ring, and electrophilic substitution on benzofurans typically occurs on the benzene ring.[20] The ester group is deactivating and meta-directing, while the overall benzofuran system tends to direct electrophiles to the 5 and 7 positions. Given the steric hindrance at the 7-position, the 5-position is the most likely site for substitution.
Experimental Protocol: Chlorosulfonation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool an excess of chlorosulfonic acid (e.g., 5 equivalents) to 0 °C in an ice bath.
-
Addition of Substrate: Dissolve Ethyl 3-methyl-1-benzofuran-2-carboxylate (1 equivalent) in a minimal amount of a dry, inert solvent like dichloromethane. Add this solution dropwise to the stirred chlorosulfonic acid, maintaining the temperature at 0 °C. The causality for the slow, cooled addition is to control the highly exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product. The use of ice is critical to dissipate the heat generated during the quenching process.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Chemical Reactivity: A Versatile Electrophile
The reactivity of Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate is dominated by the electrophilic nature of the sulfonyl chloride group.[3] The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to attack by a wide range of nucleophiles.[21][22]
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